molecular formula C14H17F3N2O B2797210 N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide CAS No. 97181-50-5

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide

Cat. No. B2797210
Key on ui cas rn: 97181-50-5
M. Wt: 286.298
InChI Key: UIUDAKGVCDDOPP-UHFFFAOYSA-N
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Patent
US04808582

Procedure details

A suspension of 92 g of 1-benzyl 4-trifluoromethylcarbonylamino piperidine (X) and 9 g of wet 10% palladium on charcoal in 1000 ml of methanol is left under agitation for 8 days in a hydrogen atmosphere at room temperature. Then it is filtered, the filtrate is evaporated and the residue chromatographed on a silica column (M.P.L.C.). By eluting with pure methanol, 44 g of the expected product are obtained.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([C:17]([F:20])([F:19])[F:18])=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[Pd].CO>[F:20][C:17]([F:18])([F:19])[C:15]([NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:16]

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then it is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica column (M.P.L.C.)
WASH
Type
WASH
Details
By eluting with pure methanol, 44 g of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
FC(C(=O)NC1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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